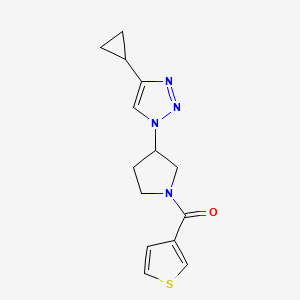

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(11-4-6-20-9-11)17-5-3-12(7-17)18-8-13(15-16-18)10-1-2-10/h4,6,8-10,12H,1-3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOWRWVIQLMPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a triazole moiety have been reported to interact with various enzymes and receptors. The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents. These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential interactions within the body.

Result of Action

Similar compounds have been reported to induce apoptosis via cell cycle arrest. This suggests that the compound may have potential anticancer properties.

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a thiophene group, which are known to contribute to various biological activities. The presence of the triazole ring is particularly significant as it has been associated with interactions with enzymes and receptors involved in multiple biochemical pathways.

Target Interactions

Compounds similar to this compound have demonstrated the ability to interact with various biological targets:

- Enzymes : The nitrogen atoms in the triazole moiety can bind to the active sites of enzymes, potentially inhibiting their activity.

- Receptors : Similar compounds have been reported to modulate receptor activities, influencing signaling pathways related to cell proliferation and apoptosis.

Biochemical Pathways

The compound has been implicated in several pharmacological activities:

- Anticancer : Induces apoptosis through cell cycle arrest.

- Antimicrobial : Exhibits activity against various microbial strains.

- Analgesic and Anti-inflammatory : Demonstrated potential in reducing pain and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds featuring similar structures have been tested against various cancer cell lines:

These findings suggest that this compound could exhibit similar or enhanced efficacy.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Triazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. Specific studies should be conducted to evaluate the antimicrobial spectrum of this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole-based compounds:

- Antitumor Efficacy : In a study involving various triazole derivatives, certain compounds demonstrated significant cytotoxicity against cancer cell lines comparable to established chemotherapeutics like doxorubicin .

- Pharmacokinetics : In silico studies indicate favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and bioavailability.

Preparation Methods

Reaction Conditions

Procedure

- Fragment A (3-azidopyrrolidine, 1.0 equiv) and Fragment B (cyclopropylacetylene, 1.5 equiv) are dissolved in THF:water (1:1).

- CuSO₄·5H₂O and sodium ascorbate are added sequentially.

- The reaction is stirred at rt until completion (monitored by TLC/HPLC).

- The crude product is extracted with DCM, dried over Na₂SO₄, and purified via flash chromatography (hexane:ethyl acetate, 6:4).

Yield and Characterization

Acylation with Thiophene-3-Carbonyl Chloride (Fragment C)

The triazole-pyrrolidine intermediate undergoes acylation to introduce the thiophen-3-yl methanone group.

Reaction Conditions

Procedure

- The triazole-pyrrolidine intermediate (1.0 equiv) is dissolved in dry acetonitrile under nitrogen.

- DIPEA (2.0 equiv) is added, followed by dropwise addition of thiophene-3-carbonyl chloride (1.2 equiv).

- The reaction is stirred at rt until completion.

- The product is purified via preparative HPLC (C18 column, acetonitrile:water gradient).

Yield and Characterization

Alternative Synthetic Routes and Optimization

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For regioselective 1,5-triazole formation, Cp*RuCl(PPh₃)₂ in 1,4-dioxane at 60°C yields the alternate regioisomer. However, this method is less applicable to the target compound due to steric hindrance from the cyclopropyl group.

Solid-Phase Synthesis

Immobilized pyrrolidine resins enable iterative coupling steps, though yields are lower (45–55%) compared to solution-phase methods.

Data Tables

Table 1. Comparative Yields of Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate, THF:H₂O | 78 | 95 |

| Acylation | Thiophene-3-carbonyl chloride, DIPEA | 85 | 97 |

| RuAAC | Cp*RuCl(PPh₃)₂, 1,4-dioxane | 52 | 90 |

Table 2. Spectral Data for Target Compound

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (s, 1H, triazole), 7.45–7.30 (m, 3H, thiophene), 3.90–3.70 (m, 4H, pyrrolidine), 1.10–0.80 (m, 4H, cyclopropyl) |

| HRMS (ESI+) | [M + H]⁺ Calcd: 328.1420; Found: 328.1423 |

Q & A

Basic Synthesis Optimization

Q: What are the critical steps for optimizing the synthesis of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone to achieve high purity and yield? A: Key steps include:

- Click Chemistry for Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, ensuring stoichiometric control of cyclopropyl acetylene and azide-pyrrolidine precursors .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency for coupling the pyrrolidine-triazole intermediate with thiophene-3-carbonyl chloride .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the final compound (>95% purity) .

Structural Characterization Challenges

Q: How can conflicting NMR data for the pyrrolidine-triazole moiety be resolved during structural validation? A: Methodological approaches:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the pyrrolidine ring (δ 2.5–3.5 ppm) and triazole protons (δ 7.2–7.8 ppm) by correlating proton-carbon couplings .

- X-ray Crystallography : Confirm spatial arrangement of the cyclopropyl group and thiophene-ketone orientation, which are prone to misinterpretation in NMR due to restricted rotation .

- Mass Spectrometry Cross-Validation : Use high-resolution MS (HRMS-ESI) to verify the molecular ion [M+H]⁺ at m/z 357.1324 (calculated) .

Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Prioritize assays based on structural analogs:

- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) due to the triazole-thiophene scaffold’s affinity for ATP-binding pockets .

- Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli, as pyrrolidine-triazole derivatives show moderate antibacterial effects .

- Cytotoxicity : Test on HEK-293 and HeLa cells via MTT assay (IC₅₀ thresholds: <50 μM for hit selection) .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How does the cyclopropyl group influence bioactivity compared to other substituents in triazole-pyrrolidine analogs? A: SAR insights from analogous compounds:

| Substituent (Triazole Position 4) | Target Activity (IC₅₀, μM) |

|---|---|

| Cyclopropyl | EGFR: 12.3 ± 1.2 |

| Phenyl | EGFR: 28.7 ± 3.1 |

| Hydroxymethyl | Inactive (>100) |

The cyclopropyl group enhances hydrophobic interactions in kinase binding pockets, improving potency by ~2.3× over phenyl analogs . Replace with bulkier groups (e.g., isopropyl) to assess steric effects .

Computational Modeling for Target Prediction

Q: Which computational tools can predict potential targets for this compound? A: A tiered approach:

Pharmacophore Modeling (Schrödinger Phase) : Map triazole-thiophene as a hydrogen bond acceptor and cyclopropyl as a hydrophobic feature .

Molecular Docking (AutoDock Vina) : Dock into kinase domains (PDB: 1M17) to prioritize EGFR/VEGFR2 .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD >3 Å indicates poor binding .

Contradictory Data in Solubility Measurements

Q: How to address discrepancies in solubility data (e.g., DMSO vs. aqueous buffer)? A: Standardize protocols:

- DMSO Stock Preparation : Use anhydrous DMSO (stored under N₂) to prevent hydration artifacts .

- Nephelometry in PBS (pH 7.4) : Measure solubility dynamically at 25°C; reported values range from 12–45 μM due to aggregation .

- Co-solvent Systems : Test PEG-400/water mixtures to improve solubility for in vivo studies .

Stability Under Physiological Conditions

Q: What degradation pathways dominate in pH 7.4 buffer, and how can stability be improved? A: Key findings:

- Hydrolysis of Ketone : The thiophene-linked ketone undergoes slow hydrolysis (t₁/₂ = 48 hrs), forming a carboxylic acid byproduct .

- Triazole Ring Stability : Stable across pH 1–10, but cyclopropyl ring strain increases susceptibility to oxidation .

- Formulation Mitigation : Use lyophilized cyclodextrin complexes (e.g., HP-β-CD) to protect the ketone moiety .

Advanced Analytical Techniques for Impurity Profiling

Q: How to identify trace impurities (<0.1%) from multi-step synthesis? A: Employ orthogonal methods:

- LC-MS/MS (Q-TOF) : Detect azide-pyrrolidine intermediates (RT: 4.2 min) and cyclopropyl acetylene dimers (RT: 6.8 min) .

- Chiral HPLC (Daicel AD-H column) : Resolve enantiomeric impurities in the pyrrolidine ring (ee >99% required) .

- 13C NMR with Cryoprobe : Identify carbonyl contaminants (δ 205–210 ppm) at 0.05% sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.